(S)-3-(3-Chlorophenoxy)pyrrolidine HCl
Description
(S)-3-(3-Chlorophenoxy)pyrrolidine HCl is a chiral pyrrolidine derivative characterized by a phenoxy group substituted with a chlorine atom at the meta position. The compound’s stereochemistry (S-configuration) at the pyrrolidine ring’s third carbon enhances its selectivity in biological interactions, particularly in neurotransmitter receptor modulation . As an HCl salt, it exhibits improved solubility in polar solvents compared to its free base form, making it suitable for pharmaceutical formulations. Its structural uniqueness lies in the combination of a rigid pyrrolidine scaffold and the electron-withdrawing 3-chlorophenoxy group, which influences its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
(3S)-3-(3-chlorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZHYTNQTCPVLC-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-(3-Chlorophenoxy)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its interactions with various biological targets. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄ClN
- Molecular Weight : 201.67 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a 3-chlorophenoxy group, which is critical for its biological activity.
(S)-3-(3-Chlorophenoxy)pyrrolidine HCl primarily interacts with ionotropic glutamate receptors, which are vital for neurotransmission and synaptic plasticity. Research indicates that compounds with similar structures can act as competitive antagonists at these receptors, suggesting potential uses in treating neurological disorders such as anxiety and depression.
Receptor Modulation
Studies have demonstrated that this compound can modulate receptor activity:
- Ionotropic Glutamate Receptors : It has been shown to affect the binding affinity and efficacy of glutamate, a key neurotransmitter involved in excitatory signaling in the brain. This modulation is crucial for understanding its therapeutic potential in neurological conditions.
Case Studies
- Neurological Studies : In vivo studies using rodent models have confirmed the compound's antagonistic effects on specific receptors. For instance, doses of 3 mg/kg were effective in reducing food and water consumption, indicating a significant impact on metabolic processes mediated by neurotransmitter systems .
- Comparative Analysis : When compared to structurally similar compounds, this compound exhibited unique receptor interactions, highlighting its potential as a selective modulator rather than a broad-spectrum antagonist. This specificity may lead to fewer side effects in therapeutic applications .
Pharmacological Profile
The pharmacological profile of this compound includes:
| Property | Value/Description |
|---|---|
| Binding Affinity | Competitive antagonist for ionotropic glutamate receptors |
| Therapeutic Potential | Neurological disorders (e.g., anxiety, depression) |
| Toxicity Profile | Requires further investigation; initial studies suggest low toxicity at therapeutic doses |
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound:
- Synthesis Protocols : Efficient synthesis methods have been developed to ensure high yield and purity, emphasizing stereoselectivity to produce the desired enantiomer.
- In Vitro Studies : Initial in vitro assays have shown promising results regarding the compound's ability to inhibit specific pathways related to neurotransmitter release and uptake .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
The compound belongs to a class of pyrrolidine derivatives with aromatic substituents. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
- Cyclohexyl vs. Phenoxy: PCPY and TCPY feature bulky cyclohexyl-aromatic moieties linked to pyrrolidine, which are associated with NMDA receptor antagonism and dissociative effects. In contrast, the phenoxy group in the target compound may favor interactions with serotonin or adrenergic receptors due to its planar aromatic structure .
- Chirality: The (S)-enantiomer of the target compound is expected to exhibit distinct binding affinity compared to racemic mixtures or (R)-enantiomers, a feature absent in non-chiral analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid .
- Solubility and Stability: As an HCl salt, this compound has higher aqueous solubility than neutral pyridine derivatives such as 3-(chloromethyl)-2-methylpyridine•HCl, which is primarily used in synthetic chemistry .
Pharmacokinetic and Toxicity Data (Inferred)
- Metabolic Stability: The chlorine atom in the phenoxy group may reduce oxidative metabolism compared to non-halogenated analogs, as seen in TCPY vs. PCPY .
- Toxicity: Pyrrolidine derivatives with bulky aromatic groups (e.g., PCPY) are associated with neurotoxicity, but the smaller phenoxy group in the target compound might mitigate this risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
